Cas no 869079-99-2 (prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate)

Prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate is a synthetic coumarin derivative with potential applications in organic synthesis and pharmaceutical research. Its structure incorporates a chlorophenyl group and a reactive acrylate moiety, which may enhance its utility in polymerization or as an intermediate in bioactive compound development. The presence of the chromen-2-one core suggests possible fluorescence properties, making it relevant for analytical or material science applications. The compound’s molecular design allows for further functionalization, offering versatility in chemical modifications. Its stability and defined reactivity profile make it suitable for controlled synthetic processes.
prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate structure
869079-99-2 structure
Product name:prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate
CAS No:869079-99-2
MF:C21H17ClO5
Molecular Weight:384.809685468674
CID:6129895
PubChem ID:7198309

prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 化学的及び物理的性質

名前と識別子

    • prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate
    • prop-2-enyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
    • prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
    • prop-2-enyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yloxy]acetate
    • allyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate
    • 869079-99-2
    • AKOS002255161
    • F1862-0225
    • インチ: 1S/C21H17ClO5/c1-3-10-25-19(23)12-26-16-8-9-17-13(2)20(21(24)27-18(17)11-16)14-4-6-15(22)7-5-14/h3-9,11H,1,10,12H2,2H3
    • InChIKey: IDBLDRZYAJRLKO-UHFFFAOYSA-N
    • SMILES: C(OCC=C)(=O)COC1=CC2OC(=O)C(C3=CC=C(Cl)C=C3)=C(C)C=2C=C1

計算された属性

  • 精确分子量: 384.0764513g/mol
  • 同位素质量: 384.0764513g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 606
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 61.8Ų

prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1862-0225-10mg
prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
869079-99-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1862-0225-4mg
prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
869079-99-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1862-0225-30mg
prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
869079-99-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1862-0225-5μmol
prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
869079-99-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1862-0225-5mg
prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
869079-99-2 90%+
5mg
$69.0 2023-05-17
A2B Chem LLC
BA82217-5mg
prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
869079-99-2
5mg
$272.00 2024-04-19
A2B Chem LLC
BA82217-10mg
prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
869079-99-2
10mg
$291.00 2024-04-19
Life Chemicals
F1862-0225-10μmol
prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
869079-99-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1862-0225-25mg
prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
869079-99-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1862-0225-50mg
prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
869079-99-2 90%+
50mg
$160.0 2023-05-17

prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate 関連文献

prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetateに関する追加情報

Professional Introduction to Prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate (CAS No. 869079-99-2)

Prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate, identified by its CAS number 869079-99-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, combines elements of chromene derivatives and ester functionalities, making it a promising candidate for further exploration in medicinal chemistry. The presence of a prop-2-enyl side chain and a 4-chlorophenyl substituent introduces unique electronic and steric properties, which are critical for modulating biological activity. Such structural motifs are frequently employed in the design of novel therapeutic agents due to their ability to interact selectively with biological targets.

The compound’s core structure consists of a chromenone backbone, a class of heterocycles known for their broad spectrum of biological activities. Specifically, the 7-yloxy group appended to the chromene ring enhances its solubility and bioavailability, while the 4-methyl substitution at the 4-position of the phenyl ring influences the compound’s lipophilicity and metabolic stability. These features are particularly relevant in drug development, where optimizing pharmacokinetic profiles is essential for achieving desired therapeutic outcomes. The ester functionality at the 2-position further extends the compound’s versatility, allowing for modifications that could improve its binding affinity or reduce toxicity.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of such complex molecules. Studies employing molecular docking simulations suggest that Prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and metabolic disorders. For instance, preliminary data indicate potential interactions with cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, the chromene moiety’s ability to modulate kinase activity has been explored in cancer research, where it may serve as a scaffold for developing kinase inhibitors.

The synthesis of this compound represents a significant achievement in multi-step organic chemistry. The introduction of the prop-2-enyl group via vinylation reactions followed by functionalization at the chromene ring requires meticulous control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the complex aryl ether linkage between the phenyl ring and the chromene core. Furthermore, protecting group strategies are essential to prevent unwanted side reactions during synthesis, highlighting the compound’s synthetic challenge but also its potential as a model system for studying advanced organic transformations.

In light of its structural complexity, Prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate has been investigated for its potential applications in material science beyond pharmaceuticals. The chromene derivative’s photochemical properties make it an attractive candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Research has demonstrated that modifications to the chromene core can significantly alter light absorption and emission characteristics, paving the way for novel optoelectronic materials. Additionally, the compound’s stability under various environmental conditions suggests utility in coatings and adhesives where chemical resistance is paramount.

The growing interest in natural product-inspired drug design has also spurred investigations into derivatives of Prop-2-en-1-yl 2-{3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yloxy}acetate. By leveraging computational methods to identify bioactive analogs, researchers aim to discover compounds with enhanced efficacy and reduced side effects. The integration of machine learning algorithms into virtual screening processes has accelerated this discovery pipeline, allowing for rapid assessment of thousands of potential derivatives. Such approaches align with global efforts to combat emerging diseases by rapidly developing new therapeutic agents with minimal preclinical testing.

Economic considerations also play a crucial role in evaluating compounds like Prop-2-en-1-ylyl 2-{3-(4-chlorophenyl)-4-methyl}- -oxo--H-chromen--7--yloxyacetate. The scalability of its synthesis is a key factor in determining its commercial viability; alternative synthetic routes that reduce costs or improve yields could significantly lower production expenses without compromising quality. Collaborative efforts between academic institutions and industrial partners have been instrumental in optimizing synthetic protocols for complex molecules like this one, ensuring that they remain accessible for further research and development.

The environmental impact of chemical synthesis is another critical consideration when evaluating compounds such as this one. Green chemistry principles emphasize minimizing waste generation and hazardous reagent use throughout synthetic processes. Recent innovations in catalytic systems have enabled more sustainable production methods by reducing reliance on toxic solvents or heavy metal catalysts. For instance, enzymatic biocatalysis offers an eco-friendly alternative to traditional chemical transformations while maintaining high selectivity and yield; such approaches align with broader sustainability goals within the chemical industry.

In conclusion,Prop strong> strong> strong> strong>-en-y-1-ylyl  {3-(( ))( ))( ))( ))( ))( ))( ))( ))( ))( )>acetate

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